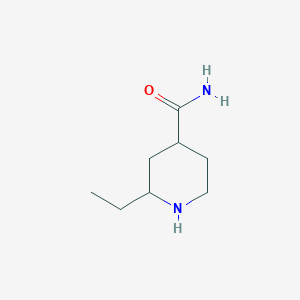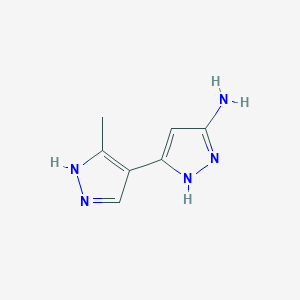
3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring structure Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds. One common method is the reaction of 5-methyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Applications De Recherche Scientifique
3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- **N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- **3-(5-Methyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)propan-1-amine
Uniqueness
3-(5-Methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9N5 |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-5(3-9-10-4)6-2-7(8)12-11-6/h2-3H,1H3,(H,9,10)(H3,8,11,12) |
Clé InChI |
DDWDXXYQJSRFTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


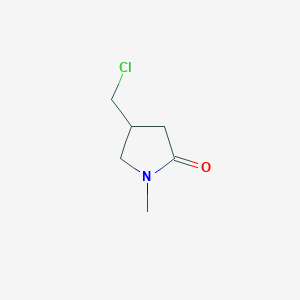
![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)

![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)
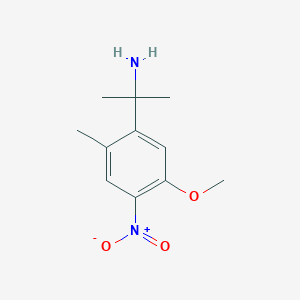

![6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
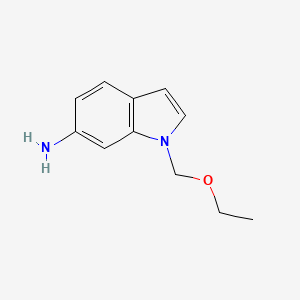
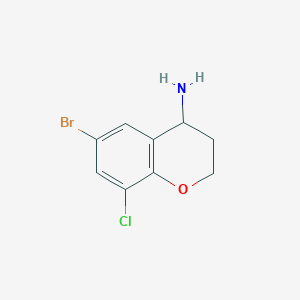
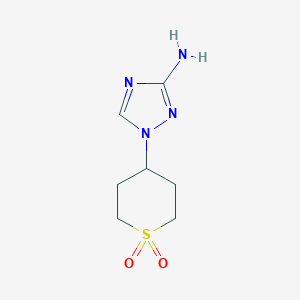
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)
